molecular formula C6H5N3O B2480876 Imidazo[1,2-A]pyrimidin-5-OL CAS No. 58539-63-2

Imidazo[1,2-A]pyrimidin-5-OL

Cat. No.: B2480876
CAS No.: 58539-63-2
M. Wt: 135.126
InChI Key: SCQXRRORFHPOOR-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrimidin-5-OL is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry This compound features a fused ring system comprising an imidazole ring and a pyrimidine ring, which imparts unique chemical and biological properties

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyrimidin-5-OL and its derivatives have been identified as potential anticancer agents . They have been found to target the KRAS G12C mutation, which is prevalent in many types of cancers . This mutation is a primary target due to its role in promoting cell proliferation and survival, contributing to cancer progression.

Mode of Action

The compound interacts with its targets through a mechanism known as covalent inhibition . This involves the compound forming a covalent bond with the target protein, in this case, KRAS G12C, thereby inhibiting its function . The inhibition of KRAS G12C can lead to the suppression of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an anticancer effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the KRAS signaling pathway . By inhibiting the function of KRAS G12C, the compound can disrupt the signaling pathway, leading to reduced cell proliferation and survival . This can result in the inhibition of tumor growth and potentially lead to tumor regression .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation and survival in cancer cells with the KRAS G12C mutation . This can lead to a reduction in tumor growth and potentially contribute to tumor regression . Furthermore, the compound’s action can also lead to changes at the cellular level, including alterations in cell signaling and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidin-5-OL typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The hydroxyl group can be introduced through subsequent functionalization reactions .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, gold nanoparticles have been used as catalysts in the synthesis of imidazo[1,2-A]pyrimidines, providing a green chemistry approach that minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]pyrimidin-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazo[1,2-A]pyrimidine core can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of imidazo[1,2-A]pyrimidin-5-one.

    Reduction: Formation of reduced imidazo[1,2-A]pyrimidine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Imidazo[1,2-A]pyrimidin-5-OL derivatives have demonstrated promising anticancer properties. For instance, a study reported that specific derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 35.1 to 43.4 µM. The mechanism of action involved the induction of apoptosis, indicated by an increased Bax/Bcl-2 ratio, suggesting potential for further development as anticancer agents .

1.2 Antiviral Properties
Recent research highlighted the potential of this compound derivatives in combating viral infections, particularly SARS-CoV-2. Molecular docking studies revealed strong binding affinities to the ACE2 receptor and spike protein of the virus, indicating their potential as effective entrance inhibitors . This application is particularly relevant given the ongoing global health challenges posed by viral infections.

1.3 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of imidazo[1,2-A]pyrimidine derivatives were synthesized and tested against various bacterial strains, showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications to the imidazo ring can enhance efficacy.

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)
The SAR of this compound has been extensively studied to optimize its biological activity. Variations in substituents on the imidazo ring significantly influence the compound's potency against different biological targets. For example, the introduction of halogen atoms on phenyl substituents has been shown to enhance acetylcholinesterase inhibition .

2.2 Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound derivatives and their biological targets. These studies help predict which modifications may lead to improved binding affinities and selectivity for specific receptors or enzymes .

Case Studies

Study Application Findings
Study 1AnticancerDerivatives showed IC50 values between 35.1 - 43.4 µM against breast cancer cell lines, inducing apoptosis through Bax/Bcl-2 modulation .
Study 2AntiviralHigh binding affinity to SARS-CoV-2 spike protein suggests potential as an antiviral agent .
Study 3AntimicrobialSignificant antibacterial activity was observed against multiple bacterial strains .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-A]pyrimidin-5-OL is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its potential as a bioactive compound.

Biological Activity

Imidazo[1,2-a]pyrimidin-5-OL is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound belongs to a class of compounds known for their broad spectrum of biological activities. These include antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The structural framework of imidazo[1,2-a]pyrimidine derivatives contributes significantly to their pharmacological profiles.

Antimicrobial Activity

This compound derivatives have shown promising antimicrobial activity against various pathogens. For instance, studies have demonstrated that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi. A notable compound, 5-n-Octylaminoimidazo[1,2-a]pyrimidine, displayed substantial antimicrobial effects against a range of microorganisms .

CompoundActivity TypeMicroorganisms TestedResults
5-n-Octylaminoimidazo[1,2-a]pyrimidineAntimicrobialVarious bacteria and fungiSignificant activity observed

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. One study reported that synthesized compounds demonstrated cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation . The presence of specific substituents on the imidazopyrimidine scaffold was found to enhance these effects.

CompoundCell Line TestedIC50 Value (µM)
Compound AMCF-7 (breast cancer)10.5
Compound BHeLa (cervical cancer)8.3

Anti-inflammatory Activity

Research has indicated that this compound derivatives possess anti-inflammatory properties. For example, a series of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were evaluated for their ability to inhibit COX enzymes, showing potent COX-2 inhibitory activity superior to that of celecoxib . This suggests potential applications in treating inflammatory diseases.

CompoundCOX Inhibition (IC50)Reference Drug IC50
Compound 5a0.05 µMCelecoxib: 0.06 µM

Structure-Activity Relationship (SAR)

The SAR studies of this compound have revealed critical insights into how different substituents affect biological activity. Modifications at various positions on the imidazopyrimidine ring can significantly alter the compound's potency and selectivity against specific biological targets.

Key Findings from SAR Studies:

  • Substituent Effects : Electron-withdrawing groups tend to enhance anticancer activity by increasing the compound's lipophilicity and facilitating membrane penetration.
  • Positioning : Substituents at the 4-position of the pyrimidine ring often lead to improved anti-inflammatory properties compared to those at the 2-position .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and tested them against several cancer cell lines. The results indicated that specific modifications increased cytotoxicity significantly compared to unmodified compounds . The study highlighted the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Antimicrobial Properties

Another investigation focused on the synthesis and evaluation of various imidazo[1,2-a]pyrimidine derivatives for their antimicrobial efficacy. The findings revealed that certain derivatives exhibited potent activity against resistant strains of bacteria, making them candidates for further development as therapeutic agents .

Properties

IUPAC Name

1H-imidazo[1,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHMFGQYTIQQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2NC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55662-68-5, 58539-63-2
Record name 5H,8H-imidazo[1,2-a]pyrimidin-5-one
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Record name imidazo[1,2-a]pyrimidin-5-ol
Source European Chemicals Agency (ECHA)
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